
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline
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Overview
Description
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is an organic compound characterized by the presence of amino and nitro groups attached to a phenoxy structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline typically involves the nitration of a suitable precursor followed by amination. One common method is the nitration of 2-nitrophenol to produce 5-nitro-2-nitrophenol, which is then subjected to a reduction process to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Antimicrobial Properties:
Research indicates that 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline exhibits significant antimicrobial activity. Compounds within the nitroaniline class are known to inhibit bacterial growth effectively. This compound's mechanism of action likely involves disrupting cellular processes or inhibiting enzyme activities due to its structural characteristics, which allow it to interact with various biological targets.
Antitumor Activity:
In addition to its antimicrobial properties, this compound has shown promise in antitumor applications. Studies have demonstrated that it can exert cytotoxic effects against specific cancer cell lines. The presence of both amino and nitro groups enhances its biological activity, potentially making it a candidate for further development as a therapeutic agent.
Synthesis Methodologies
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure selectivity and yield. The general synthetic route is outlined below:
- Starting Materials: The synthesis begins with readily available nitroanilines and phenolic compounds.
- Nucleophilic Substitution: The electron-withdrawing nature of the nitro groups facilitates nucleophilic aromatic substitution reactions.
- Reduction Reactions: Under specific conditions, the nitro groups can be reduced to amino groups, enhancing the compound's biological activity.
This multi-step process is crucial for obtaining high yields and purity levels in the final product.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is vital for optimizing its efficacy as a therapeutic agent.
- Molecular Docking Simulations: These studies help elucidate the binding affinities of the compound with proteins and nucleic acids.
- Spectroscopic Methods: Techniques such as UV-Vis spectroscopy and fluorescence spectroscopy are employed to study these interactions in detail.
These insights are essential for developing strategies to enhance the compound's therapeutic potential.
Mechanism of Action
The mechanism of action of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions that modulate the activity of enzymes and receptors. The pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-aminobenzoic acid
- 3-Carboxy-4-nitroaniline
Uniqueness
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is unique due to its specific arrangement of amino and nitro groups on the phenoxy structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
5-(5-Amino-2-nitrophenoxy)-2-nitroaniline is a complex organic compound notable for its significant biological activity, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of multiple functional groups, specifically amino and nitro groups, which contribute to its reactivity and biological interactions. Its chemical formula is C13H11N3O4 with a molecular weight of approximately 253.23 g/mol. The structural features allow for nucleophilic aromatic substitution reactions, leading to various derivatives that can enhance its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of nitro groups in its structure is known to play a crucial role in inhibiting bacterial growth. For instance, studies have shown that compounds in the nitroaniline family can effectively disrupt bacterial cell wall synthesis and interfere with essential metabolic processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 15 µg/mL |
Staphylococcus aureus | 10 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Studies suggest that it exhibits cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
HT-29 (Colon Cancer) | 15 |
A549 (Lung Cancer) | 18 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : Nitro groups can form reactive species that interact with DNA, leading to strand breaks and subsequent cell death.
- Cell Membrane Disruption : The compound may alter the integrity of bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study A : Evaluated the compound's effects on Staphylococcus aureus infections in mice, showing a significant reduction in bacterial load when treated with the compound compared to controls.
- Study B : Investigated its antitumor effects on MCF-7 cells, reporting enhanced apoptosis rates and reduced tumor growth in xenograft models.
Properties
CAS No. |
654059-78-6 |
---|---|
Molecular Formula |
C12H10N4O5 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
3-(3-amino-4-nitrophenoxy)-4-nitroaniline |
InChI |
InChI=1S/C12H10N4O5/c13-7-1-3-11(16(19)20)12(5-7)21-8-2-4-10(15(17)18)9(14)6-8/h1-6H,13-14H2 |
InChI Key |
MRPCPXNKCUAQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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